

In Vitro Cellular Effects of Fibrates: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Simfibrate*

Cat. No.: *B1681679*

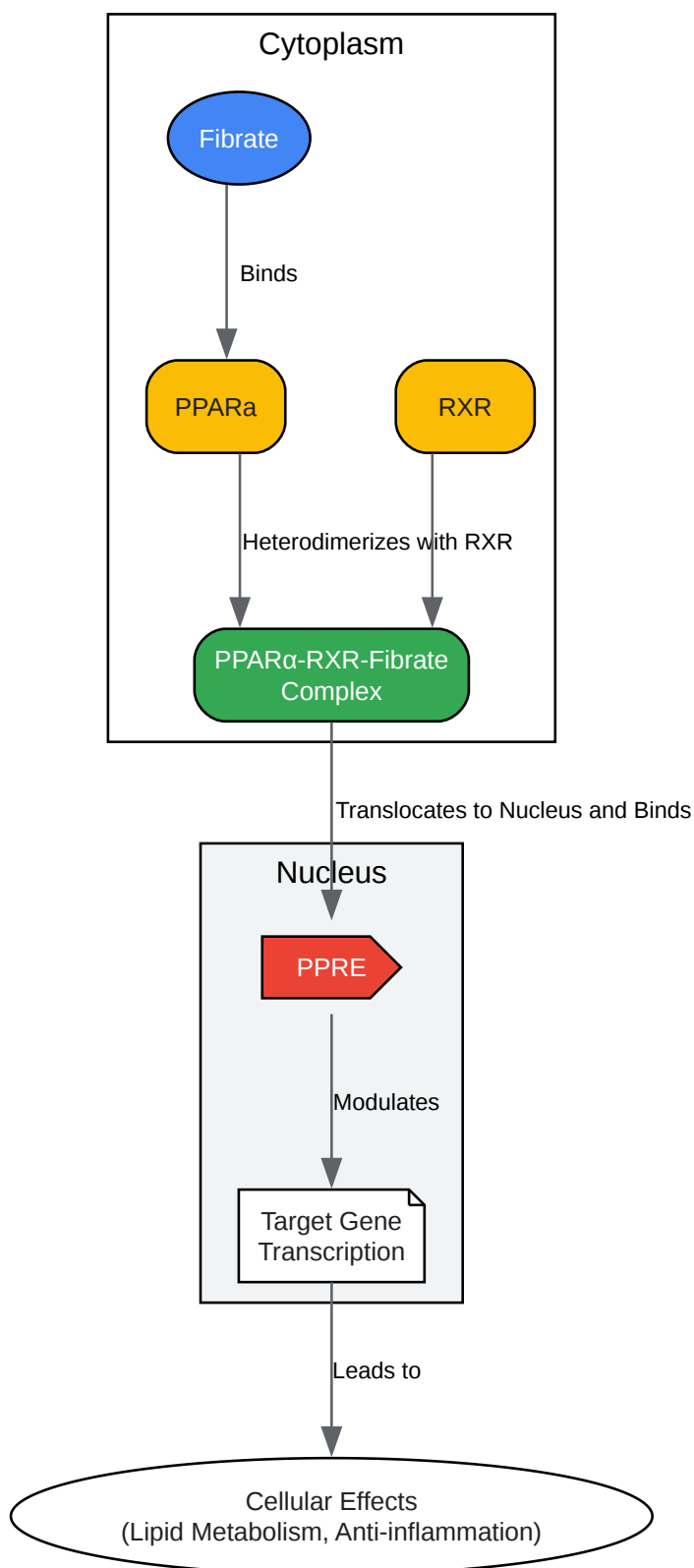
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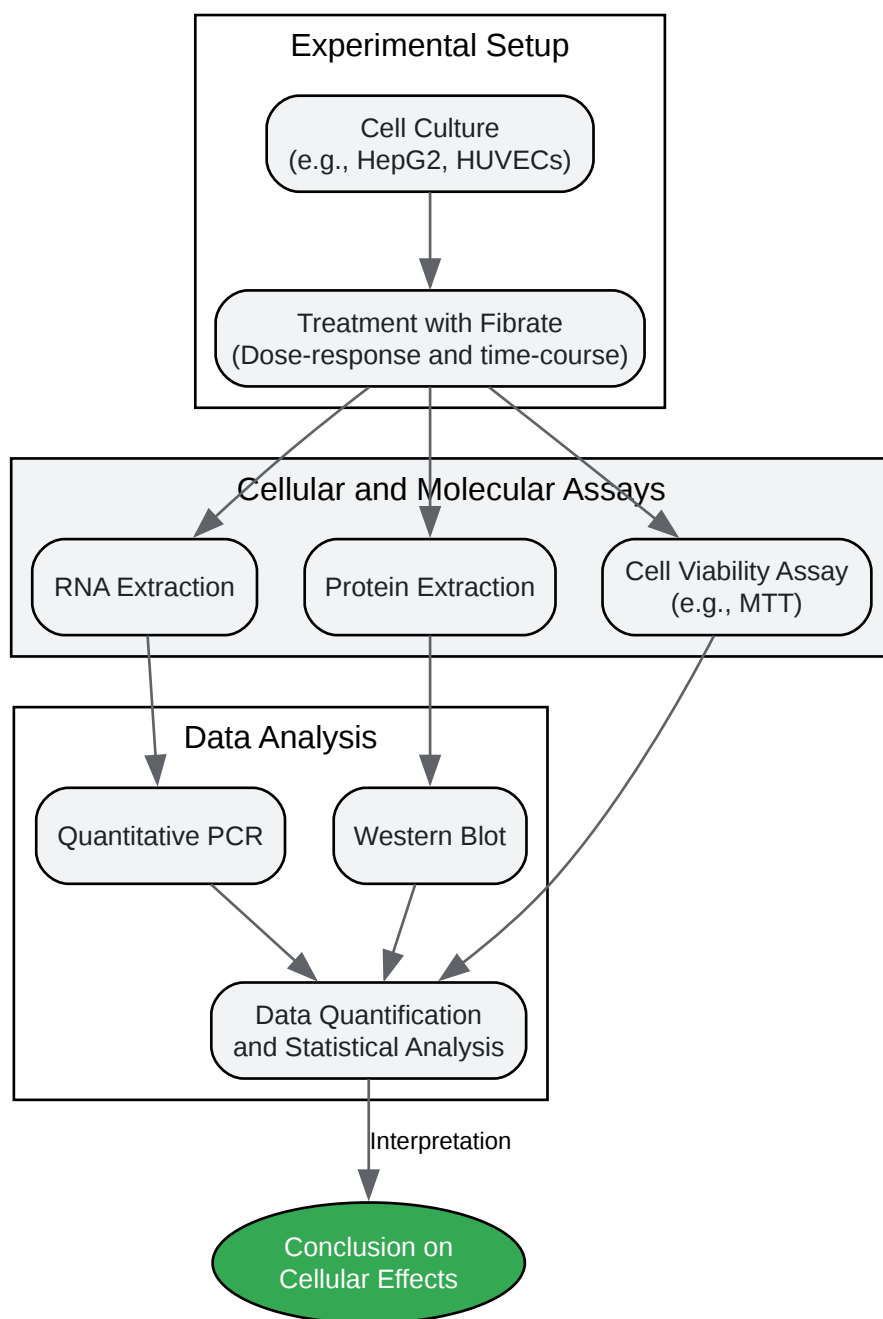
Disclaimer: This technical guide focuses on the in-vitro cellular effects of the fibrate class of drugs. It is important to note that while **Simfibrate** belongs to this class, specific in-vitro studies on **Simfibrate** are scarce in publicly available scientific literature. Therefore, this document synthesizes findings from studies on other well-researched fibrates such as fenofibrate, bezafibrate, and gemfibrozil. The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), and thus, the cellular effects are expected to be broadly similar across the class.

Core Mechanism of Action: PPAR α Activation

Fibrates exert their primary effects by acting as agonists for PPAR α , a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. [1][2] Upon activation by a fibrate, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]

Signaling Pathway Diagram





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